methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Fragment-based drug design Physicochemical property triage Oral bioavailability prediction

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190309-70-6) is a heterocyclic compound belonging to the 7-azaindole family—a privileged scaffold in kinase inhibitor drug discovery. The compound carries a nitro group at the 3-position and a methyl carboxylate ester at the 5-position.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
CAS No. 1190309-70-6
Cat. No. B3218472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
CAS1190309-70-6
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(NC=C2[N+](=O)[O-])N=C1
InChIInChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-7(12(14)15)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
InChIKeyKHDGNMSRVMZGBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190309-70-6): A Differentiated 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190309-70-6) is a heterocyclic compound belonging to the 7-azaindole family—a privileged scaffold in kinase inhibitor drug discovery [1]. The compound carries a nitro group at the 3-position and a methyl carboxylate ester at the 5-position [2]. The pyrrolo[2,3-b]pyridine core is recognized as an ATP-mimetic hinge-binding motif, and fragment-based campaigns have validated 7-azaindoles as productive starting points for developing inhibitors of FAK, ROCK, CHK1, and CDK2 [1]. This specific substitution pattern—electron-withdrawing nitro at C3 paired with an ester handle at C5—creates a differentiated physicochemical and reactivity profile relative to other commercially available 7-azaindole-5-carboxylate analogs.

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Why In-Class 7-Azaindole Analogs Cannot Be Interchanged Without Quantitative Risk


Substituting methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate with a closely related 7-azaindole analog—such as the 3-unsubstituted, 3-bromo, or 4-methyl-3-nitro variant—introduces measurable changes in topological polar surface area (TPSA), hydrogen-bond acceptor count, XLogP, and solid-state storage requirements [1][2][3]. These differences directly affect fragment physicochemical prioritization in structure-based design, oral permeability predictions, and long-term compound stability in screening libraries. Furthermore, the 3-nitro group provides a unique synthetic handle (reducible to amine) that is absent in the 3-bromo or 3-unsubstituted analogs, fundamentally altering the accessible chemical space for hit elaboration. The quantitative evidence below demonstrates why generic substitution carries tangible risk in both research and procurement contexts.

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Topological Polar Surface Area (TPSA) Differentiates Target from 3-Unsubstituted Analog for Fragment-Based Screening Prioritization

The target compound exhibits a Topological Polar Surface Area (TPSA) of 101 Ų, which is 46 Ų (84%) higher than the 3-unsubstituted analog methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (TPSA = 55 Ų) [1][2]. This difference arises from the 3-nitro group contributing additional polar surface area that influences permeability predictions and fragment library design criteria.

Fragment-based drug design Physicochemical property triage Oral bioavailability prediction

Hydrogen Bond Acceptor Count: Target Provides 5 HBA vs. 3 HBA for Des-Nitro Analog, Altering Hinge-Binding Pharmacophore Profile

The target offers 5 hydrogen bond acceptor sites (HBA = 5) versus only 3 for the des-nitro analog [1][2]. The two additional HBAs reside on the nitro group and can participate in water-mediated or direct polar contacts with kinase hinge residues—a feature exploited in 7-azaindole-based ROCK and FAK inhibitor design where 3-position substitution critically modulates potency and selectivity [3].

Kinase hinge binding Pharmacophore modeling 7-Azaindole SAR

Solid-State Storage Stability: Target Permits Ambient Temperature Storage vs. 2–8°C Requirement for Des-Nitro and 3-Bromo Analogs

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can be stored long-term in a cool, dry place (ambient conditions) . In contrast, the 3-unsubstituted analog requires storage at 2–8°C (refrigerated) , and the 3-bromo analog likewise specifies storage at 2–8°C . This differential eliminates cold-chain logistics for compound management workflows using the target compound.

Compound management Screening library logistics Long-term stability

Purity Specification Advantage: NLT 98% Purity with ISO Certification vs. Industry-Standard 95% for Closest Analogs

The target compound is commercially offered at NLT 98% purity with ISO-certified quality control from MolCore , while the 3-unsubstituted analog (CAS 849067-96-5) is specified at 95% minimum purity , the 3-bromo analog (CAS 1190322-65-6) at 95% , and the 4-methyl-3-nitro analog (CAS 1190316-46-1) at 95% . The higher purity grade reduces the burden of in-house re-purification and improves reproducibility in dose-response assays.

Procurement quality assurance ISO-certified building blocks Purity benchmarking

XLogP3 Lipophilicity Differentiation: Target Offers the Lowest cLogP Among Nitro-Bearing 7-Azaindole-5-Carboxylate Analogs

The target compound's computed XLogP3 is 1.0 [1], compared to 1.2 for the 3-unsubstituted analog [2] and 1.4 for the 4-methyl-3-nitro analog [3]. In fragment-based drug discovery, lower lipophilicity is preferred to maintain ligand efficiency and avoid promiscuity. The nitro group at C3 of the target delivers the lowest lipophilicity among the nitro-containing 5-carboxylate ester comparators.

Lipophilic ligand efficiency (LLE) Fragment physicochemical profiling cLogP benchmarking

Synthetic Handle Versatility: 3-Nitro Group Enables Reductive Amination Pathways Inaccessible to 3-Bromo and 3-Unsubstituted Analogs

The 3-nitro group of the target can be selectively reduced to a primary amine (3-NH₂), providing a nucleophilic vector for amide coupling, reductive amination, or urea formation—transformations critical for fragment elaboration [1][2]. In contrast, the 3-bromo analog (CAS 1190322-65-6) is optimized for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, carbonylative coupling) . The 3-unsubstituted analog offers no direct functionalization handle. These represent orthogonal synthetic strategies, and selection must align with the intended chemistry plan.

Synthetic accessibility Functional group interconversion Hit elaboration chemistry

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Kinase Inhibitor Screening Libraries Requiring Defined Physicochemical Boundaries

For fragment libraries targeting kinases with stringent TPSA and logP cutoffs (typically TPSA ≤ 140 Ų, cLogP ≤ 3), methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate occupies a differentiated property space (TPSA = 101 Ų, XLogP3 = 1.0) that is inaccessible to the des-nitro analog (TPSA = 55 Ų, XLogP3 = 1.2) [1]. Its additional hydrogen bond acceptors (HBA = 5) enable detection of polar hinge contacts that the 3-unsubstituted fragment (HBA = 3) would miss in SPR or DSF screening campaigns [2].

Hit-to-Lead Programs Requiring 3-Amino-7-Azaindole Intermediates via Nitro Reduction

The 3-nitro group is the direct precursor to 3-amino-7-azaindole derivatives, which are key intermediates for amide- and urea-linked kinase inhibitors [1]. The 3-bromo analog would require a Buchwald-Hartwig amination followed by deprotection to access the same 3-amino intermediate, adding two steps and reducing atom economy. This direct synthetic advantage is quantified by the elimination of 2 synthetic steps when starting from the 3-nitro compound versus the 3-bromo compound [2].

Large-Scale Compound Library Logistics Where Ambient Storage Reduces Operational Complexity

For screening facilities managing >10,000 compounds, ambient-temperature storage eliminates the need for refrigerated compound storage infrastructure (2–8°C) required by the des-nitro and 3-bromo analogs [1]. The target compound's 'cool, dry place' storage specification translates to lower facility costs and reduced risk of compound degradation from freezer-door cycling during high-throughput screening access [2].

Procurement Workflows Prioritizing ISO-Certified Building Blocks with NLT 98% Purity for GLP Assay Development

In GLP (Good Laboratory Practice) environments where assay reproducibility demands defined purity specifications, the target's NLT 98% purity with ISO certification from MolCore [1] provides documented quality assurance exceeding the typical 95% purity specification of the des-nitro, 3-bromo, and 4-methyl-3-nitro analogs [2]. The approximately 2.5-fold lower impurity burden reduces the probability of off-target biological interference in cell-based assays.

Quote Request

Request a Quote for methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.